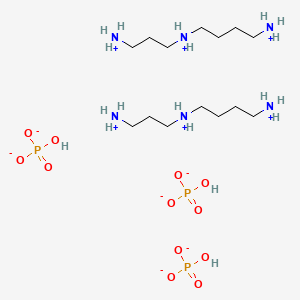

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), also known as BAP, is an organic compound with a wide range of uses in the pharmaceutical, agricultural, and industrial industries. It is a derivative of 1,4-butanediamine and is used as a precursor for the synthesis of various chemicals, as well as a reagent for the synthesis of other organic compounds. BAP is a white, crystalline solid with a molecular weight of about 240 g/mol and a melting point of about 180°C. It is soluble in water and has a boiling point of about 250°C.

Aplicaciones Científicas De Investigación

Mass Fragmentographic Identification in Cancer Research

A study identified non-alpha-amino acid metabolites of naturally occurring polyamines in urine, suggesting efficient catabolization of polyamines in humans, potentially relevant for oncological purposes (van den Berg et al., 1985).

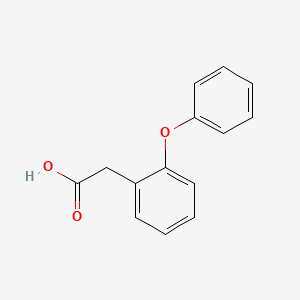

Exposure to Environmental Chemicals in Pregnant Women

Research measured metabolites of organophosphate pesticides, phthalates, and bisphenol A in pregnant women, indicating intake via pesticide residues in food, canned food consumption, and use of personal care products (Ye et al., 2009).

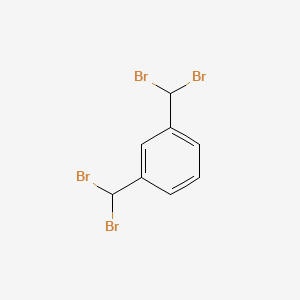

Study on Workers Exposed to Brominated Chemicals

A mortality study on workers potentially exposed to brominated compounds like DBCP, TRIS, PBB, and DDT found significant mortality excess due to diseases of the circulatory system among workers potentially exposed to DBCP (Wong et al., 1984).

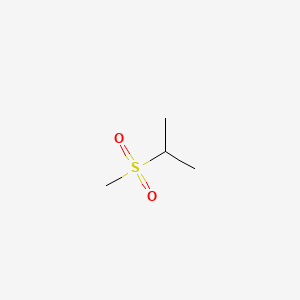

Organophosphate Esters and Chronic Kidney Disease

A study suggests potential associations between exposure to certain organophosphate esters and chronic kidney disease, warranting further experimental studies to understand the mechanisms (Kang et al., 2019).

Phosphorus NMR Spectroscopy in Brain Metabolism Studies

Phosphorus NMR spectroscopy was used to study intracellular metabolism in the brains of normal and birth-asphyxiated infants, providing insights into potential early treatments before irreversible metabolic damage occurs (Hope et al., 1984).

Propiedades

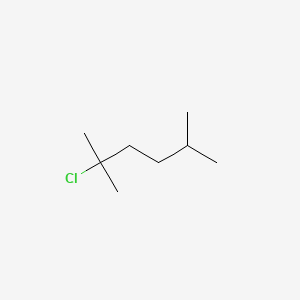

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) involves the reaction of 1,4-Butanediamine with 3-chloropropylamine hydrochloride to form N-(3-aminopropyl)-1,4-butanediamine. This intermediate is then reacted with phosphoric acid to form the final product.", "Starting Materials": ["1,4-Butanediamine", "3-chloropropylamine hydrochloride", "phosphoric acid"], "Reaction": ["Step 1: React 1,4-Butanediamine with 3-chloropropylamine hydrochloride in the presence of a base such as sodium hydroxide to form N-(3-aminopropyl)-1,4-butanediamine.", "Step 2: Add phosphoric acid to the reaction mixture and heat to form 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)."] } | |

Número CAS |

49721-50-8 |

Nombre del producto |

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) |

Fórmula molecular |

C14H47N6O12P3 |

Peso molecular |

584.48 g/mol |

Nombre IUPAC |

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate |

InChI |

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |

Clave InChI |

RQFVSMCFDFGRDX-UHFFFAOYSA-N |

SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

SMILES canónico |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Otros números CAS |

49721-50-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.